molecular formula C16H22BN3O3 B14068642 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874299-13-5

1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B14068642
CAS No.: 874299-13-5
M. Wt: 315.2 g/mol
InChI Key: JCZQMUIXAKSWMY-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic organic compound that features a urea moiety linked to a phenyl ring, which is further substituted with a cyanoethyl group and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:

    Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine under mild conditions.

    Introduction of the Cyanoethyl Group: This step may involve the alkylation of the urea derivative with a cyanoethyl halide.

    Attachment of the Dioxaborolane Group: The final step involves the coupling of the phenyl ring with a dioxaborolane derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyanoethyl group may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: May be explored for its pharmacological properties or as a precursor to drug candidates.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyanoethyl)-3-phenylurea: Lacks the dioxaborolane group, which may affect its reactivity and applications.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea:

Properties

CAS No.

874299-13-5

Molecular Formula

C16H22BN3O3

Molecular Weight

315.2 g/mol

IUPAC Name

1-(2-cyanoethyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C16H22BN3O3/c1-15(2)16(3,4)23-17(22-15)12-7-5-8-13(11-12)20-14(21)19-10-6-9-18/h5,7-8,11H,6,10H2,1-4H3,(H2,19,20,21)

InChI Key

JCZQMUIXAKSWMY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCC#N

Origin of Product

United States

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